1-(4-(4-Fluorobenzyloxy)-2-hydroxyphenyl)-2-p-tolylethanone
Description
Properties
IUPAC Name |
1-[4-[(4-fluorophenyl)methoxy]-2-hydroxyphenyl]-2-(4-methylphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FO3/c1-15-2-4-16(5-3-15)12-21(24)20-11-10-19(13-22(20)25)26-14-17-6-8-18(23)9-7-17/h2-11,13,25H,12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFFHGCYLXXYBFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)C2=C(C=C(C=C2)OCC3=CC=C(C=C3)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201144384 | |
| Record name | 1-[4-[(4-Fluorophenyl)methoxy]-2-hydroxyphenyl]-2-(4-methylphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201144384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
925007-19-8 | |
| Record name | 1-[4-[(4-Fluorophenyl)methoxy]-2-hydroxyphenyl]-2-(4-methylphenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=925007-19-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[4-[(4-Fluorophenyl)methoxy]-2-hydroxyphenyl]-2-(4-methylphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201144384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(4-Fluorobenzyloxy)-2-hydroxyphenyl)-2-p-tolylethanone typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure the efficient formation of the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(4-(4-Fluorobenzyloxy)-2-hydroxyphenyl)-2-p-tolylethanone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions, such as temperature and solvent choice, can significantly impact the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
The compound 1-(4-(4-Fluorobenzyloxy)-2-hydroxyphenyl)-2-p-tolylethanone , with the molecular formula , is a synthetic organic molecule that has garnered attention in various scientific research applications. This article explores its potential uses, particularly in medicinal chemistry, and provides a comprehensive overview of its properties, synthesis, and case studies.
Chemical Properties and Structure
This compound features a complex structure characterized by multiple functional groups that contribute to its biological activity. The presence of the fluorobenzyloxy group and the hydroxyl moiety suggests potential interactions with biological targets, making it a candidate for further investigation in pharmacological studies.
Structural Formula
Medicinal Chemistry
Anticancer Activity : Research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. The design of such compounds often focuses on enhancing selectivity towards cancerous cells while minimizing toxicity to normal cells. For instance, studies have shown that modifications in the phenolic structure can lead to increased potency against specific cancer types .
Antimicrobial Properties : The compound's structural characteristics may also confer antimicrobial properties. Analogous compounds have demonstrated effectiveness against bacterial strains, suggesting that this compound could be explored as a potential antimicrobial agent .
Pharmacological Studies
Mechanism of Action : Investigations into the mechanism of action reveal that compounds with similar structures can inhibit specific enzymes or pathways critical for disease progression. For example, the inhibition of certain kinases involved in cancer cell proliferation has been documented .
In Vivo Studies : Preclinical studies involving animal models are essential for understanding the pharmacokinetics and pharmacodynamics of this compound. Such studies help establish dosage regimens and assess the therapeutic window before advancing to clinical trials.
Synthesis and Modification
The synthesis of this compound typically involves multi-step organic reactions, including alkylation and substitution reactions that allow for the introduction of functional groups critical for its activity. Researchers continuously explore synthetic pathways to optimize yield and purity while minimizing environmental impact .
Table 1: Summary of Case Studies
Notable Research Insights
- Anticancer Compound Development : A study highlighted the synthesis of derivatives based on this compound, which showed improved selectivity for cancer cells over normal cells, indicating a promising avenue for drug development .
- Antimicrobial Efficacy : Another research effort focused on testing various derivatives against resistant bacterial strains, revealing significant activity that could lead to novel treatments for infections .
Mechanism of Action
The mechanism of action of 1-(4-(4-Fluorobenzyloxy)-2-hydroxyphenyl)-2-p-tolylethanone involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Substituent Effects on Electronic and Physical Properties
The table below compares the target compound with analogs differing in substituents on the phenyl and ethanone groups:
Key Observations :
- Fluorine Substitution: The 4-fluorobenzyloxy group in the target compound enhances lipophilicity and electron-withdrawing effects compared to non-fluorinated analogs (e.g., benzyloxy or butoxy substituents). This may improve membrane permeability in biological systems .
- p-Tolyl vs.
Biological Activity
1-(4-(4-Fluorobenzyloxy)-2-hydroxyphenyl)-2-p-tolylethanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms, efficacy in various assays, and relevant case studies.
Chemical Structure
The compound can be structurally represented as follows:
This structure includes a fluorobenzyl ether moiety, a hydroxyl group, and a p-tolyl group, which may contribute to its biological properties.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, revealing its potential as an inhibitor for several biological targets.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives with fluorinated aromatic groups have shown enhanced activity against certain bacterial strains due to their ability to disrupt bacterial cell membranes.
Enzyme Inhibition
The compound has been investigated for its inhibitory effects on enzymes such as tyrosinase, which is crucial in melanin biosynthesis. Compounds similar to this compound have demonstrated competitive inhibition with low IC50 values, indicating strong binding affinity and potential therapeutic applications in skin disorders related to hyperpigmentation .
Study 1: Tyrosinase Inhibition
In a study focusing on tyrosinase inhibitors, it was found that structurally related compounds exhibited IC50 values ranging from 0.18 µM to 40 µM against Agaricus bisporus tyrosinase. The binding modes suggested a competitive inhibition mechanism, which is critical for developing skin-whitening agents .
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| Compound A | 0.18 | Competitive Inhibitor |
| Compound B | 17.76 | Reference (Kojic Acid) |
| This compound | TBD | TBD |
Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial efficacy of various derivatives of this compound against pathogenic bacteria. The results showed that the presence of the fluorobenzyl group significantly enhanced antibacterial activity compared to non-fluorinated analogs.
This compound likely exerts its biological effects through several mechanisms:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in metabolic pathways.
- Membrane Disruption : The hydrophobic nature of the fluorinated moiety may facilitate interaction with lipid membranes, leading to increased permeability and cell death in microbial pathogens.
- Antioxidant Activity : Some studies suggest that hydroxyl-containing compounds can scavenge free radicals, contributing to their protective effects against oxidative stress.
Q & A
Basic: What are the established synthetic routes for 1-(4-(4-Fluorobenzyloxy)-2-hydroxyphenyl)-2-p-tolylethanone, and how do reaction conditions influence yield?
Answer:
The compound can be synthesized via Claisen-Schmidt condensation, where 1-(4-(benzyloxy)-2-hydroxyphenyl)ethanone reacts with p-tolualdehyde under basic conditions. demonstrates a similar approach using dimethylformamide dimethyl acetal (DMF-DMA) as a catalyst, achieving completion via thermal activation (383 K) monitored by TLC . Microwave-assisted synthesis (as in ) could reduce reaction time and improve regioselectivity compared to conventional heating . Yield optimization requires pH control (e.g., NaOH/EtOH systems) and inert atmospheres to prevent oxidation of phenolic intermediates.
Basic: Which spectroscopic techniques are critical for confirming the structure of this compound?
Answer:
- NMR : ¹H and ¹³C NMR identify substituent positions (e.g., fluorobenzyloxy protons at δ 4.9–5.1 ppm; aromatic protons in p-tolyl groups at δ 7.2–7.8 ppm) .
- FT-IR : Confirms carbonyl (C=O) stretching at ~1680 cm⁻¹ and hydroxyl (O-H) vibrations at ~3200 cm⁻¹ .
- Mass Spectrometry (EI-MS) : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 378.1 for C₂₂H₁₉FO₃) and fragmentation patterns .
Basic: How does the 4-fluorobenzyloxy substituent influence electronic properties and reactivity?
Answer:
The electron-withdrawing fluorine atom stabilizes the benzyloxy group via inductive effects, increasing the electrophilicity of the ketone moiety. This enhances nucleophilic attack during condensation reactions ( ). The substituent also impacts UV-Vis absorption, as seen in fluorophore derivatives (e.g., redshift in λmax due to extended conjugation) .
Advanced: How can researchers resolve contradictions in reported synthesis yields under varying conditions?
Answer:
Discrepancies arise from divergent catalytic systems (e.g., DMF-DMA vs. Knoevenagel catalysts) or heating methods (microwave vs. conventional). Systematic DOE (Design of Experiments) studies comparing parameters like temperature, solvent polarity (e.g., EtOH vs. DMF), and catalyst loading are essential. reports 65% yield using thermal activation, while microwave methods ( ) achieve >80% efficiency due to uniform heating .
Advanced: What computational strategies predict the compound’s reactivity in nucleophilic addition reactions?
Answer:
DFT (Density Functional Theory) calculations at the B3LYP/6-31G(d) level model charge distribution and frontier molecular orbitals. The LUMO (Lowest Unoccupied Molecular Orbital) localization on the ketone group predicts nucleophilic attack sites. Molecular docking studies (e.g., AutoDock Vina) further assess interactions with biological targets, as demonstrated for benzophenone derivatives in .
Advanced: How to design structure-activity relationship (SAR) studies for antimicrobial activity?
Answer:
- Analog Synthesis : Modify substituents (e.g., replacing fluorobenzyloxy with chlorobenzyloxy) to assess halogen effects ().
- Bioassays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. MIC (Minimum Inhibitory Concentration) values correlate with substituent lipophilicity ().
- QSAR Modeling : Use Hammett constants (σ) and logP values to predict bioactivity trends .
Advanced: What are the stability challenges under acidic or photolytic conditions?
Answer:
The phenolic hydroxyl group is prone to oxidation, requiring storage under N₂. Acidic conditions may cleave the benzyloxy group (e.g., HCl/MeOH), forming 1-(2,4-dihydroxyphenyl)ethanone ( ). Photodegradation studies using HPLC-PDA (Photo-Diode Array) reveal λmax shifts, indicating keto-enol tautomerism .
Advanced: How to optimize reaction scale-up for multi-gram synthesis?
Answer:
Batch reactor optimization includes:
- Solvent Selection : Ethanol minimizes side reactions vs. DMF ( ).
- Workup Strategies : Vacuum distillation removes high-boiling solvents ( ).
- Purification : Recrystallization with ethanol/water mixtures improves purity (>98% by HPLC) .
Advanced: Which impurity profiling methods ensure batch consistency?
Answer:
- HPLC-DAD/MS : Detects intermediates (e.g., unreacted p-tolualdehyde) and byproducts (e.g., diastereomers). highlights impurity tracking using reference standards .
- TLC-MS : Rapid screening of reaction mixtures (Rf values ≈0.4 in ethyl acetate/hexane) .
Advanced: How to evaluate pharmacokinetic properties in preclinical models?
Answer:
- LogP Measurement : Shake-flask method predicts membrane permeability (expected logP ~3.5).
- Metabolic Stability : Incubate with liver microsomes (e.g., rat CYP450 isoforms) to assess oxidation pathways ( ).
- Plasma Protein Binding : Equilibrium dialysis quantifies free fraction for dose optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
